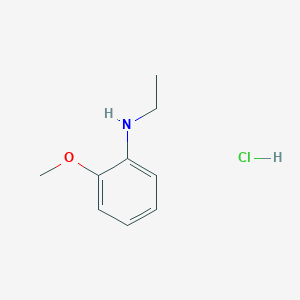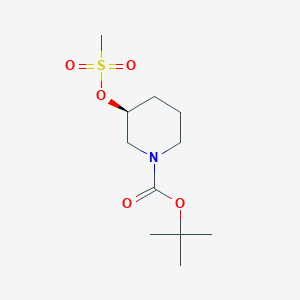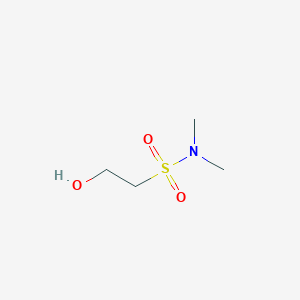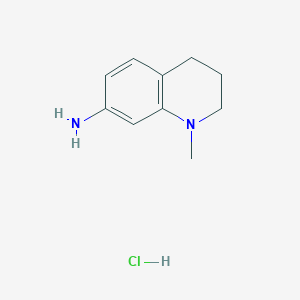
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C15H20O5 and a molecular weight of 280.316 g/mol It is characterized by the presence of a dioxane ring and methoxy groups attached to a propiophenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the reaction of 2,5-dimethoxybenzaldehyde with 1,3-dioxane-2-ylmethanol under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2’,5’-dimethoxybenzoic acid.
Reduction: Formation of 2’,5’-dimethoxy-3-(1,3-dioxan-2-yl)propanol.
Substitution: Formation of 2’,5’-dihalo-3-(1,3-dioxan-2-yl)propiophenone.
科学的研究の応用
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool to study various biochemical pathways.
作用機序
The mechanism of action of 2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and the dioxane ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors .
類似化合物との比較
Similar Compounds
- 3’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
- 2’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
- 2’,5’-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone
- 2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Uniqueness
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to the specific positioning of the methoxy groups and the presence of the dioxane ring, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-11-4-6-14(18-2)12(10-11)13(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBQYSPWSVLILU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646019 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-42-1 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)








![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)



